molecular formula C15H14N2O3 B5498594 (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Cat. No.: B5498594
M. Wt: 270.28 g/mol
InChI Key: UFJWVVYIXGSKQU-SNAWJCMRSA-N
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Description

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is an organic compound that features a benzodioxole ring and a pyrazole ring connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and pyrazole rings through a propenone linker. This can be done using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrazole rings can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: Similar structure but lacks the dimethyl groups on the pyrazole ring.

    (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

The presence of both the benzodioxole and dimethyl-substituted pyrazole rings in (E)-1-(1,3-BENZODIOXOL-5-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE makes it unique

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-7-12(17(2)16-10)4-5-13(18)11-3-6-14-15(8-11)20-9-19-14/h3-8H,9H2,1-2H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJWVVYIXGSKQU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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